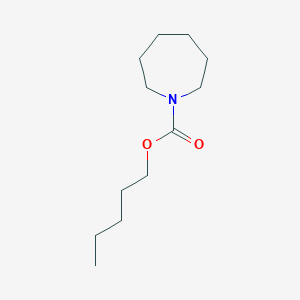
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene is an organic compound with a unique structure that features three chloromethyl groups and an isopropyl group attached to a benzene ring
準備方法
The synthesis of 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene typically involves the chloromethylation of 2-(propan-2-yl)benzene. One common method is the reaction of 2-(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.
化学反応の分析
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism by which 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene exerts its effects depends on the specific reaction it undergoes. Generally, the chloromethyl groups are reactive sites that can interact with nucleophiles or undergo redox reactions. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.
類似化合物との比較
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene can be compared with other compounds such as 1,3,5-Tris(bromomethyl)-2-(propan-2-yl)benzene and 1,3,5-Tris(hydroxymethyl)-2-(propan-2-yl)benzene. These compounds share similar structures but differ in the functional groups attached to the benzene ring. The presence of different halogens or hydroxyl groups can significantly alter the reactivity and applications of these compounds.
特性
CAS番号 |
61099-17-0 |
|---|---|
分子式 |
C12H15Cl3 |
分子量 |
265.6 g/mol |
IUPAC名 |
1,3,5-tris(chloromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-8(2)12-10(6-14)3-9(5-13)4-11(12)7-15/h3-4,8H,5-7H2,1-2H3 |
InChIキー |
QJOUIZJTVUFHCR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1CCl)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
